molecular formula C16H19N3O2S2 B2500757 5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 868978-87-4

5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2500757
CAS No.: 868978-87-4
M. Wt: 349.47
InChI Key: KLIDFZMTNSKVGG-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound featuring a thiophene ring substituted with a sulfonamide group, an ethyl chain, and an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.

    Attachment of the Ethyl Chain: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Sulfonamide Formation: The thiophene ring is functionalized with a sulfonamide group through sulfonation reactions, often using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine moiety, potentially reducing double bonds or nitro groups if present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, 5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide may exhibit biological activity, potentially serving as a lead compound for drug development. Its sulfonamide group is known for its antibacterial properties, and the imidazo[1,2-a]pyridine moiety is often found in bioactive molecules.

Industry

Industrially, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonic acid: Similar structure but with a sulfonic acid group.

Uniqueness

The presence of both the sulfonamide group and the imidazo[1,2-a]pyridine moiety in 5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide makes it unique. This combination can provide a balance of hydrophilic and hydrophobic properties, enhancing its potential as a versatile compound in various applications.

Properties

IUPAC Name

5-ethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c1-3-14-4-5-16(22-14)23(20,21)17-8-6-13-11-19-9-7-12(2)10-15(19)18-13/h4-5,7,9-11,17H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIDFZMTNSKVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCC2=CN3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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